

Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ingenol-5,20-acetonide-3-O-angelate is a key intermediate in the semi-synthesis of Ingenol 3-angelate (also known as Ingenol mebutate or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] Ingenol 3-angelate is the active ingredient in the topical treatment for actinic keratosis and has shown significant anti-tumor and anti-leukemic activities.[2] The use of the 5,20-acetonide protecting group allows for the stereoselective angeloylation of the C3 hydroxyl group of ingenol, a crucial step in the synthesis of Ingenol 3-angelate. These application notes provide detailed protocols for the semi-synthesis of Ingenol 3-angelate via its 5,20-acetonide intermediate and for evaluating its biological activity.

Data Presentation

Table 1: Bioactivity of Ingenol 3-angelate (PEP005)



Cell Line	Assay	Endpoint	Value	Reference
A2058 (Human Melanoma)	MTT Assay	IC50	~38 µM	[4]
HT144 (Human Melanoma)	MTT Assay	IC50	~46 μM	[4]
Various Myeloid Leukemia Cell Lines	Apoptosis Assay	Effective Concentration	Low nanomolar range	[1]

Table 2: Protein Kinase C (PKC) Isoform Binding Affinity of Ingenol 3-angelate (PEP005)

PKC Isoform	Binding Affinity (Ki)
ΡΚС-α	0.3 nM
ΡΚС-β	0.105 nM
РКС-у	0.162 nM
ΡΚC-δ	0.376 nM
ΡΚС-ε	0.171 nM

Experimental Protocols

Protocol 1: Semi-synthesis of Ingenol 3-angelate (PEP005) via Ingenol-5,20-acetonide

This protocol describes a three-step semi-synthesis of Ingenol 3-angelate from ingenol, which is extracted from the seeds of Euphorbia lathyris.

Step 1: Protection of the C5 and C20 hydroxyl groups of Ingenol

- Dissolve ingenol in a suitable solvent (e.g., acetone or 2,2-dimethoxypropane).
- Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).



- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Quench the reaction with a mild base (e.g., sodium bicarbonate solution).
- Extract the product, Ingenol-5,20-acetonide, with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: Angeloylation of the C3 hydroxyl group

- Dissolve the purified Ingenol-5,20-acetonide in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
- Add a suitable base (e.g., triethylamine or DMAP).
- Cool the reaction mixture to 0°C.
- Slowly add angelic anhydride or angeloyl chloride.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product, **Ingenol-5,20-acetonide-3-O-angelate**, with dichloromethane.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the 5,20-acetonide group

- Dissolve the purified Ingenol-5,20-acetonide-3-O-angelate in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).
- Add a suitable acid catalyst (e.g., acetic acid or a mild Lewis acid).



- Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
- Neutralize the reaction with a mild base.
- Extract the final product, Ingenol 3-angelate, with an organic solvent.
- Wash the organic layer, dry it, and concentrate it under reduced pressure.
- Purify the final product by HPLC to obtain high-purity Ingenol 3-angelate.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the effect of Ingenol-3-angelate on the viability of human melanoma cells.[4]

- Cell Culture: Culture human melanoma cells (A2058 and HT144) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.
- Compound Treatment: Treat the cells with various concentrations of Ingenol-3-angelate (e.g., 0-100 μM) for a specified period (e.g., 24-72 hours).
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.



Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of Ingenol-3-angelate on key proteins in signaling pathways, such as the NF-κB and PKC pathways.[3][4]

- Cell Lysis: Treat cells with Ingenol-3-angelate as described above. After treatment, wash the
 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase
 inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a sodium dodecyl sulfate-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PKCδ, p-PKCδ, NF-κB p65, p-p65, COX-2, iNOS, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRPconjugated secondary antibodies for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

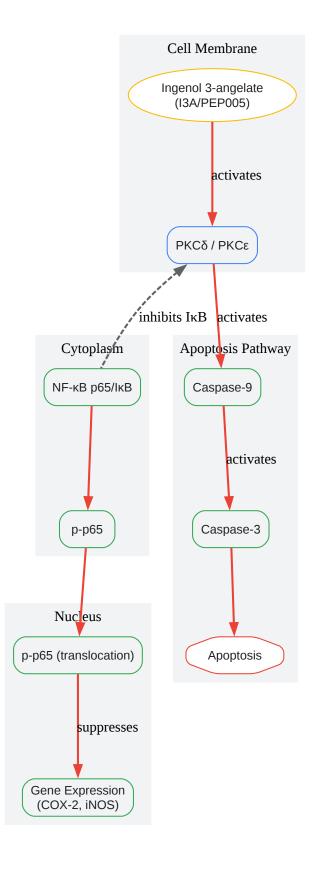
Visualizations





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Caption: Semi-synthesis workflow for Ingenol 3-angelate.





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Caption: Ingenol 3-angelate signaling pathway in melanoma cells.

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